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Inhibitor (Other
Names)

Class Key Mechanism
Example Efficacy Findings
& Context

Clinical
Status (as of
early 2020s)

Uprosertib
(GSK2141795)

ATP-
competitive

(Pan-AKT)

Binds active
kinase domain;

inhibits all AKT
isoforms [1].

Resistance induced by lactic
acidosis in colon cancer

models; combination with
OXPHOS/MCT inhibitors

reversed resistance [1].

Phase II trials
[1].

Capivasertib
(AZD5363)

ATP-

competitive
(Pan-AKT)

Binds active

kinase domain;
inhibits all AKT

isoforms [2].

FDA-approved (Nov 2023)

with fulvestrant for HR+
breast cancer; efficacy in

AKT1 E17K mutant tumors
[2] [3].

Approved

(specific
indication) [3].

Ipatasertib
(GDC-0068)

ATP-
competitive

(Pan-AKT)

Binds active
kinase domain;

inhibits all AKT
isoforms [3].

Investigated in
PI3K/AKT/PTEN-altered

solid tumors (e.g., ovarian,
endometrial) [3].

Phase II/III
trials [3].

Miransertib
(ARQ 092)

Allosteric Binds PH domain,
preventing

membrane

Preclinical and early clinical
development for diseases

with AKT pathway activation.

Early-stage
trials [2].
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Inhibitor (Other
Names)

Class Key Mechanism
Example Efficacy Findings
& Context

Clinical
Status (as of
early 2020s)

recruitment and

activation [2].

MK-2206 Allosteric Binds PH domain,

preventing
membrane

recruitment and
activation [2] [3].

Tested as monotherapy in

recurrent endometrial and
ovarian cancer; limited

efficacy [3].

Phase II trials

(completed)
[3].

Detailed Efficacy and Resistance Mechanisms

For researchers, understanding the specific contexts of efficacy and resistance is crucial.

Uprosertib's Defined Resistance Mechanism: A key study highlights a unique metabolic resistance

mechanism to Uprosertib. In colon cancer cells (HCT116, LS174T), a lactic acidosis

microenvironment conferred resistance, characterized by increased cell survival and reduced apoptosis

despite effective AKT pathway inhibition [1].

Mechanism: Under lactic acidosis, cancer cells shifted metabolism to utilize lactate as an
alternative energy source through oxidative phosphorylation (OXPHOS) [1].

Reversal Strategy: Combining Uprosertib with an inhibitor of lactate transport (MCT) or an
OXPHOS inhibitor was sufficient to re-sensitize cells and potentiate apoptosis [1].

Capivasertib's Clinical Success: Capivasertib represents the most significant clinical advancement

for this drug class. Its approval was based on demonstrated efficacy in a specific patient population,

underscoring the importance of biomarker-driven therapy [2] [3]. This validates AKT as a druggable

target in a real-world setting.

Ipatasertib's Ongoing Investigation: Ipatasertib is being actively studied in numerous clinical trials,

particularly in combination with other agents for solid tumors. Its development is focused on patients

with tumors harboring alterations in the PI3K/AKT/PTEN pathway [3].
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Experimental Protocols for Key Findings

The following workflow details the methodology used to establish Uprosertib resistance in the cited study

[1].

1. Cell Line & Model

2. Lactic Acidosis Induction

3. Uprosertib Treatment

4. Outcome Assessment

HCT116 & LS174T
    Colon Cancer Cells

Conditioned Medium &
    Lactic Acid (0-20 mM)

    pH ~6.9

Uprosertib (0-15 µM)
    vs. Vehicle Control

Cell Viability (SRB Assay)
    Apoptosis (Caspase 3/7)

    Metabolism (NMR/GC-MS)

Click to download full resolution via product page

Interpretation and Research Implications

Lactic Acidosis as a Resistance Factor: The data on Uprosertib suggests that the tumor
microenvironment can be a major determinant of efficacy. This is a critical consideration for clinical

translation, as many solid tumors exhibit high lactate levels and acidity [1].
Biomarker-Driven Success: The approval of Capivasertib for a genetically defined population (e.g.,

those with AKT1 E17K mutations) highlights that the future of AKT inhibitors lies in patient
stratification and the identification of robust predictive biomarkers [2] [3].

Class-Specific Considerations: While ATP-competitive inhibitors like Uprosertib, Capivasertib, and
Ipatasertib target the active kinase, allosteric inhibitors like MK-2206 work differently. This
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fundamental difference can lead to variations in efficacy, toxicity, and the mechanisms by which

resistance develops [2].

Pathways for Further Research

To build a more complete comparative guide, you may want to investigate the following areas:

ClinicalTrials.gov: Search for "Uprosertib", "Capivasertib", and "Ipatasertib" to find the most recent

trial results, including any direct or indirect comparisons of progression-free survival (PFS) and overall
survival (OS).

Toxicology Profiles: A comprehensive comparison should include a detailed analysis of the differing
adverse event profiles (e.g., hyperglycemia, rash, liver toxicity) associated with each inhibitor, as this

greatly impacts therapeutic utility.
Novel Combinations: Explore recent literature on combining these AKT inhibitors with other targeted

therapies, chemotherapy, or immunotherapy to overcome resistance and broaden their application.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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